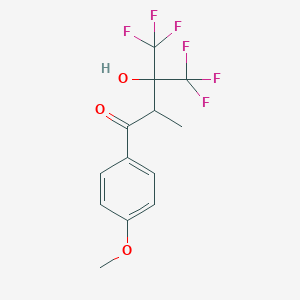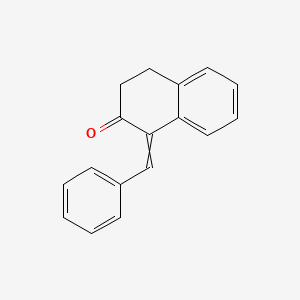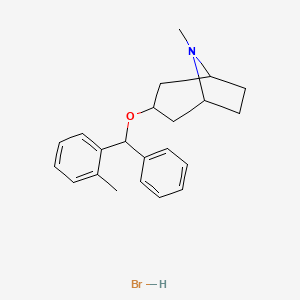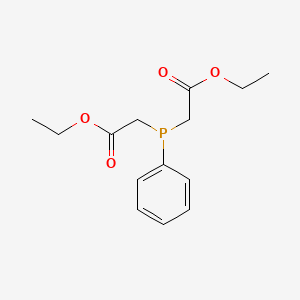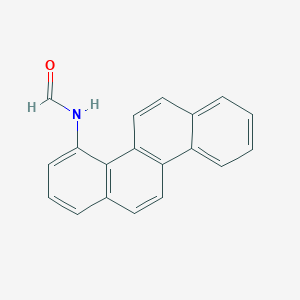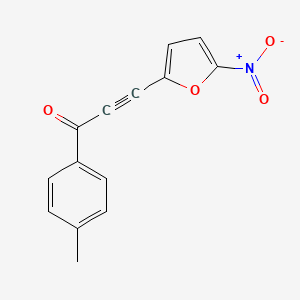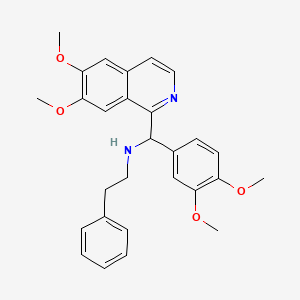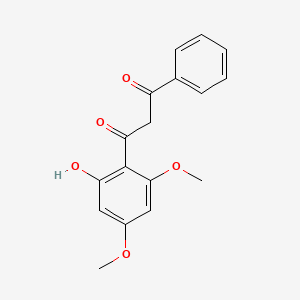
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxy group and two methoxy groups attached to a phenyl ring, along with a phenylpropanedione moiety. Its molecular formula is C17H16O4, and it has a molecular weight of 284.31 g/mol .
Métodos De Preparación
The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione typically involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The antioxidant activity is due to its capacity to scavenge free radicals and chelate metal ions . In antiviral applications, the compound interferes with viral replication by inhibiting key viral enzymes and proteins .
Comparación Con Compuestos Similares
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione can be compared with similar compounds such as:
Xanthoxyline: Known for its repellent activity against pests.
Flavokawain B: An analog with antiviral properties.
Caryophyllene oxide: Exhibits significant repellent effects on pests.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in various research fields.
Propiedades
Número CAS |
33507-94-7 |
|---|---|
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O5/c1-21-12-8-14(19)17(16(9-12)22-2)15(20)10-13(18)11-6-4-3-5-7-11/h3-9,19H,10H2,1-2H3 |
Clave InChI |
RNHMENCCVPUKOB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(=O)CC(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



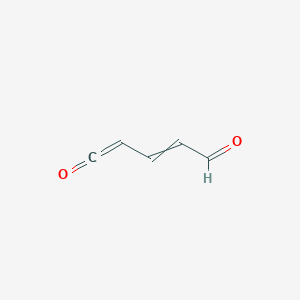
![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)
